![molecular formula C13H18N4O2 B12846716 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an anti-cancer agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with butylamine, followed by cyclization and methoxylation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and affecting cellular processes.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cell division and DNA replication.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of enzymes that are crucial for cell division and DNA replication. By targeting these enzymes, the compound can impede the growth of malignant tumors and exhibit anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-7-methoxy-1H-benzo[d]imidazole-5-carboxamide
- 1H-benzimidazole-5-carboxamide derivatives
Uniqueness
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H18N4O2 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
2-amino-1-butyl-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-3-4-5-17-11-9(16-13(17)15)6-8(12(14)18)7-10(11)19-2/h6-7H,3-5H2,1-2H3,(H2,14,18)(H2,15,16) |
InChI-Schlüssel |
OQTHKFLVBAHCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2OC)C(=O)N)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


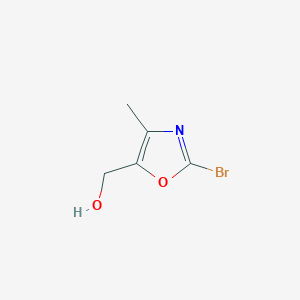
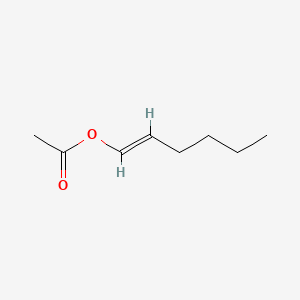

![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
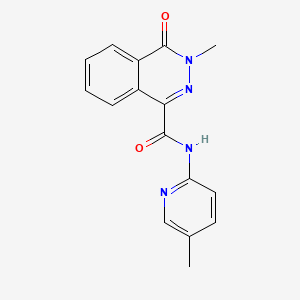

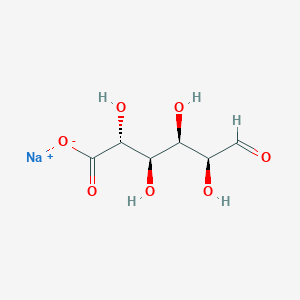
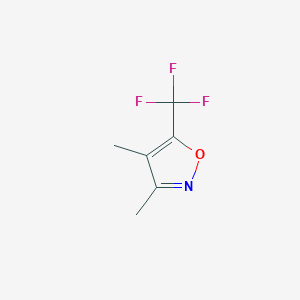
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
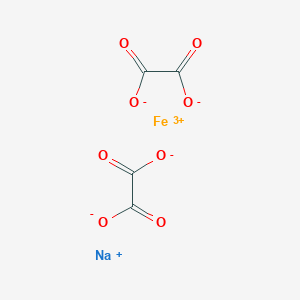

![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

